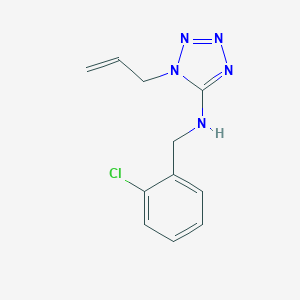
1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine, also known as ACTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has been studied for its potential therapeutic applications in a variety of fields, including cancer treatment, neurological disorders, and cardiovascular disease. In cancer research, 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neurological research, 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has been studied for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Mecanismo De Acción
The mechanism of action of 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer cell growth. 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. In cardiovascular research, 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has been shown to have vasodilatory effects, which can lower blood pressure. In neurological research, 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine has been shown to protect against oxidative stress and inflammation, which are both involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine in lab experiments is its potential therapeutic applications in a variety of fields. Another advantage is its relatively low toxicity compared to other chemical compounds that are being studied for similar applications. One limitation of using 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain applications.
Direcciones Futuras
For research on 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine include further studies on its mechanism of action, as well as its potential therapeutic applications in cancer, neurological disorders, and cardiovascular disease. Other areas of research could include the development of new synthetic methods for 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine and the testing of its efficacy in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine involves the reaction of allylamine with 2-chlorobenzyl chloride in the presence of sodium hydroxide and copper powder. The resulting product is then treated with tetraazacyclododecane and ammonium chloride to yield 1-allyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine.
Propiedades
Fórmula molecular |
C11H12ClN5 |
|---|---|
Peso molecular |
249.7 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C11H12ClN5/c1-2-7-17-11(14-15-16-17)13-8-9-5-3-4-6-10(9)12/h2-6H,1,7-8H2,(H,13,14,16) |
Clave InChI |
VPZUMRCPEIIZNH-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC=CC=C2Cl |
SMILES canónico |
C=CCN1C(=NN=N1)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276515.png)
![3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276518.png)
![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276521.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276524.png)
![3-(3-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276527.png)
![3-(4-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)
![3-(4-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276530.png)
![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)


![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)